Fludalanine

Description

Historical Trajectory and Research Significance of Fludalanine (B1672869) as a Deuterated Fluorinated Amino Acid

The development of this compound emerged from research aimed at creating more effective and metabolically stable antimicrobial agents. Its historical trajectory is rooted in the modification of existing antibiotic scaffolds and the exploration of fluorinated and isotopically labeled compounds. This compound was synthesized as a derivative of D-fluoroalanine, incorporating a deuterated atom. This isotopic substitution was a deliberate strategy to slow down its metabolic rate within biological systems, potentially leading to a prolonged duration of action researchgate.net. The significance of this compound lies in its design as a molecule that could target essential bacterial processes, specifically the synthesis of the bacterial cell wall, an area well-established as a target for antibiotics researchgate.netnih.gov. The incorporation of fluorine into organic molecules, including amino acids, is a widely recognized strategy in medicinal chemistry to impart advantageous physiochemical and biological properties, such as increased metabolic stability and altered lipophilicity researchgate.netnih.goviris-biotech.de. Similarly, deuteration can influence a drug's pharmacokinetic profile by altering its metabolic pathways and half-life nih.gov.

This compound's Position as a D-Alanine Derivative in Antimicrobial Chemical Space

This compound is chemically classified as a D-alanine derivative researchgate.netnih.gov. D-alanine is a crucial amino acid for bacterial survival, being a key component of peptidoglycan, a major constituent of the bacterial cell wall nih.govwikipedia.org. Unlike L-alanine, which is prevalent in mammalian proteins, D-alanine's primary role in bacteria makes it an attractive target for selective antimicrobial agents researchgate.netnih.gov. This compound functions by inhibiting alanine (B10760859) racemase, an enzyme essential for the biosynthesis of D-alanine in bacteria researchgate.netnih.govnih.gov. By blocking this enzyme, this compound disrupts the supply of D-alanine, thereby impeding bacterial cell wall synthesis. This mechanism places this compound within the broader "antimicrobial chemical space," which encompasses the vast array of chemical structures and modifications explored for their potential to combat bacterial pathogens chimia.ch. Research also explored combining this compound with other inhibitors, such as pentizidone (B1242670), which targets a distinct enzyme in the cell wall synthesis pathway, to achieve synergistic effects or overcome potential resistance mechanisms researchgate.netoup.com.

Overview of Academic Research Endeavors Related to this compound

Academic research into this compound has encompassed its synthesis, mechanism of action, metabolism, and preclinical evaluation. Studies detailed the synthesis of deuterated serine and its subsequent conversion into this compound, highlighting the chemical methodologies employed acs.org. Investigations into its biological activity confirmed its potent inhibition of bacterial alanine racemase, a critical enzyme for D-alanine production, which is vital for bacterial cell wall integrity researchgate.netnih.govnih.gov. Metabolic studies identified key metabolites, including fluoropyruvate (FP) and fluorolactate (FL), providing insights into its biotransformation pathways in biological systems nih.gov.

A significant area of research involved evaluating this compound's efficacy and safety. While it demonstrated considerable promise as an antibiotic effective against problematic bacteria, preclinical studies in rodents revealed a significant toxicity concern. Specifically, long-term administration led to the development of vacuole formation in the brain, termed "spongy brain," which was traced back to one of this compound's metabolites researchgate.net. Although strategies were devised to enhance its therapeutic window, such as co-administration with pentizidone researchgate.netoup.com, the levels of the toxic metabolite were deemed too high for patient safety, ultimately leading to the discontinuation of its clinical development researchgate.net. These research endeavors underscore the intricate process of drug discovery, where efficacy must be balanced with safety, and highlight the role of chemical biology in dissecting these complex interactions.

Data Tables

Table 1: Key Aspects of this compound Research

| Feature | Description |

| Chemical Class | Deuterated fluorinated D-alanine derivative |

| Primary Target | Alanine Racemase (bacterial enzyme) |

| Mechanism of Action | Inhibition of D-alanine synthesis, essential for bacterial cell wall peptidoglycan formation |

| Origin/Precursor | Derived from D-fluoroalanine through isotopic substitution (deuteration) |

| Key Metabolites | Fluoropyruvate (FP), Fluorolactate (FL) |

| Research Efficacy | Promising antibiotic activity against problematic bacteria; effective when combined with other inhibitors (e.g., pentizidone) researchgate.netoup.com |

| Preclinical Toxicity | Vacuole formation in the brain ("spongy brain") in rodents, attributed to a metabolite researchgate.net |

| Development Status | Clinical development discontinued (B1498344) due to metabolite-related toxicity concerns researchgate.net |

Compound List

this compound

D-fluoroalanine

Alanine

D-alanine

Fluoropyruvate (FP)

Fluorolactate (FL)

Pentizidone

Structure

3D Structure

Properties

CAS No. |

97613-64-4 |

|---|---|

Molecular Formula |

C3H6FNO2 |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

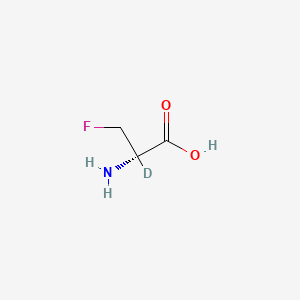

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D |

InChI Key |

UYTSRQMXRROFPU-LIIDHCAMSA-N |

Isomeric SMILES |

[2H][C@@](CF)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)F |

Origin of Product |

United States |

Molecular Mechanism of Action and Biochemical Interactions

Inhibition of Bacterial Alanine (B10760859) Racemase by Fludalanine (B1672869)

This compound is a potent inhibitor of alanine racemase, an essential enzyme for bacteria that is absent in higher eukaryotes, making it an attractive target for antimicrobial drugs. nih.govwikipedia.org This enzyme catalyzes the reversible conversion of L-alanine to D-alanine. wikipedia.orgnih.gov

The inhibition of alanine racemase by this compound is a classic example of "suicide inhibition," a mechanism-based irreversible inactivation. oup.com this compound, as a substrate analog, enters the active site of the alanine racemase. The enzyme then processes this compound, leading to the formation of a chemically reactive intermediate. This intermediate subsequently forms a covalent bond with a crucial component of the enzyme, often the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor or a nearby amino acid residue, leading to the irreversible inactivation of the enzyme. oup.comnih.gov

The inactivation process is highly efficient. For the related compound fluoroalanine, it has been observed that a lethal event (irreversible inactivation) occurs for approximately every 800 non-lethal turnovers. nih.gov This contrasts with other inhibitors like 3-chlorovinylglycine, which demonstrates a much higher killing efficiency. nih.gov

Table 1: Comparison of Alanine Racemase Inactivator Efficiency

| Inhibitor | Non-lethal Turnovers per Lethal Event |

|---|---|

| Fluoroalanine | ~800 |

This table illustrates the comparative efficiency of different alanine racemase inhibitors. Data sourced from studies on E. coli B alanine racemase. nih.gov

The irreversible inhibition of alanine racemase by this compound has profound consequences for bacterial survival. D-alanine is an indispensable component of the peptidoglycan layer of the bacterial cell wall. nih.govnih.gov Specifically, D-alanine is required for the formation of the D-alanyl-D-alanine dipeptide, a critical precursor in the synthesis of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan. nih.govpatsnap.com

By blocking the synthesis of D-alanine, this compound effectively starves the bacterium of this essential building block. nih.gov This disruption in the supply of D-alanine halts peptidoglycan synthesis, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death. nih.govnih.gov

Intervention in Bacterial Cell Wall Peptidoglycan Synthesis

This compound's impact extends beyond the initial inhibition of D-alanine production, directly affecting the subsequent steps of peptidoglycan assembly. oup.com

The primary target of this compound is alanine racemase. nih.govnih.gov The resulting depletion of D-alanine directly impacts the activity of D-alanine:D-alanine ligase (Ddl), the enzyme responsible for creating the D-alanyl-D-alanine dipeptide. patsnap.com Without its substrate, Ddl cannot function, further halting the peptidoglycan synthesis pathway. This dual impact on two initial and crucial enzymes in the pathway makes this compound an effective antibacterial agent. nih.govpatsnap.com

A peculiar and counterintuitive phenomenon occurs at high concentrations of this compound. Instead of being solely an inhibitor, this compound can be utilized by the bacterial machinery as a substrate and incorporated into the cell wall structure. oup.com This leads to a paradoxical "self-reversal" effect where the antibacterial activity of this compound decreases at higher concentrations. oup.com The incorporation of the fluorinated analog in place of D-alanine likely results in a structurally altered and potentially less stable peptidoglycan, though this does not always lead to immediate cell death. oup.com

Synergistic Biochemical Effects in Combination with Other Inhibitors

To counteract the self-reversal phenomenon and enhance the antibacterial efficacy, this compound has been studied in combination with other inhibitors of the peptidoglycan synthesis pathway. oup.comnih.gov The combination of this compound with an inhibitor of D-alanine:D-alanine ligase, such as D-cycloserine or its analog pentizidone (B1242670), has proven to be particularly effective. oup.comnih.govnih.gov

Table 2: In Vitro Activity of this compound-Pentizidone against Various Bacteria

| Bacterial Species | MIC90 (µg/mL) |

|---|---|

| Escherichia coli | ≤4 |

| Klebsiella spp. | ≤4 |

| Enterobacter spp. | ≤4 |

| Staphylococcus aureus | ≤4 |

| Pseudomonas aeruginosa | ≤64 |

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values on a defined medium (DFN-2). Data from comparative in vitro studies. nih.gov

Mechanistic Basis of Interaction with D-Ala-D-Ala Synthase Inhibitors (e.g., Cycloserine, Pentizidone)

The combination of this compound with inhibitors of D-Ala-D-Ala synthase, such as cycloserine and its prodrug pentizidone, creates a powerful synergistic effect that disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall. oup.com This synergy is rooted in the sequential blockade of two crucial enzymes in the D-alanine branch of peptidoglycan precursor synthesis.

This compound's primary target is alanine racemase, the enzyme responsible for the conversion of L-alanine to D-alanine. By irreversibly inhibiting this enzyme, this compound depletes the intracellular pool of D-alanine, a critical building block for the pentapeptide side chains of peptidoglycan. oup.com

Following the action of alanine racemase, the enzyme D-Ala-D-Ala synthase (also known as D-Ala-D-Ala ligase) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. ksu.edu.sa This dipeptide is subsequently incorporated into the peptidoglycan precursor, UDP-muramyl-pentapeptide.

Cycloserine, a structural analog of D-alanine, is a potent inhibitor of D-Ala-D-Ala synthase. ksu.edu.sa Its mechanism of inhibition is complex, involving its phosphorylation within the enzyme's active site, which mimics the D-alanyl phosphate intermediate of the normal enzymatic reaction. This leads to the inactivation of the enzyme.

When this compound and cycloserine are administered together, they create a dual assault on the bacterial cell wall synthesis pathway. This compound reduces the availability of the substrate (D-alanine) for D-Ala-D-Ala synthase, while cycloserine directly inhibits the enzyme itself. This two-pronged attack leads to a more profound and rapid cessation of peptidoglycan synthesis than either agent could achieve alone.

Pentizidone functions as a prodrug of cycloserine. oup.com It is a more stable derivative that, after administration, slowly releases cycloserine into the bloodstream and more rapidly in the kidneys. oup.com Therefore, the mechanistic basis of its interaction with this compound is identical to that of cycloserine, providing a sustained inhibition of D-Ala-D-Ala synthase to complement this compound's inhibition of alanine racemase.

A notable aspect of this compound's mechanism is that at high concentrations, bacteria can paradoxically incorporate it into their cell walls in place of D-alanine. The D-Ala-D-Ala synthase can recognize 3-fluoro-D-alanine (a metabolite of this compound) as a substrate and catalyze the formation of a fluoro-D-ala-fluoro-D-ala dipeptide. oup.com The co-administration of a D-Ala-D-Ala synthase inhibitor like cycloserine or pentizidone effectively prevents this self-reversal phenomenon by blocking the enzyme responsible for this aberrant incorporation. oup.com

Table 1: Mechanistic Synergy of this compound and D-Ala-D-Ala Synthase Inhibitors

| Compound | Primary Enzyme Target | Mechanism of Action | Consequence of Inhibition | Synergistic Role with this compound |

| This compound | Alanine Racemase | Irreversible inhibition | Depletion of D-alanine pool | Reduces substrate for D-Ala-D-Ala synthase |

| Cycloserine | D-Ala-D-Ala Synthase | Competitive inhibition; forms a phosphorylated adduct | Blocks formation of D-alanyl-D-alanine dipeptide | Inhibits the enzyme that uses the substrate depleted by this compound; prevents incorporation of this compound into the cell wall |

| Pentizidone | D-Ala-D-Ala Synthase (as a prodrug for Cycloserine) | Releases cycloserine, which then inhibits the enzyme | Blocks formation of D-alanyl-D-alanine dipeptide | Provides sustained inhibition of D-Ala-D-Ala synthase to complement this compound's action |

Exploration of Sequential Enzymatic Blockade Strategies in Bacterial Systems

The combination of this compound with a D-Ala-D-Ala synthase inhibitor is a prime example of a successful sequential enzymatic blockade strategy. This approach targets two different, consecutive enzymes in a single metabolic pathway, leading to a synergistic antibacterial effect. The rationale behind this strategy is that by inhibiting two steps, the development of resistance is less likely, and a more potent bactericidal effect can be achieved.

The biosynthesis of peptidoglycan is an ideal target for such strategies due to its multi-step, essential nature for bacterial survival and its absence in eukaryotes. The cytoplasmic stages of peptidoglycan precursor synthesis, in particular, offer several targets for inhibition.

The pathway begins with the synthesis of UDP-N-acetylmuramic acid, to which a pentapeptide chain is added in a stepwise manner. The final two residues of this chain are a D-alanyl-D-alanine dipeptide. The synthesis of this dipeptide is a two-step process:

Racemization: L-alanine is converted to D-alanine by alanine racemase.

Ligation: Two molecules of D-alanine are joined together by D-Ala-D-Ala synthase.

This compound inhibits the first step, and cycloserine/pentizidone inhibits the second. This sequential blockade effectively shuts down the production of the D-alanyl-D-alanine dipeptide, which is crucial for the subsequent transpeptidation reactions that cross-link the peptidoglycan chains, giving the cell wall its structural integrity.

Research has demonstrated the in vitro efficacy of this sequential blockade. For instance, the combination of this compound and pentizidone has shown significant activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MICs) for this combination are often lower than those for either drug used alone, highlighting the synergistic interaction.

Table 2: In Vitro Activity of this compound-Pentizidone Combination

| Bacterial Species | MIC90 (µg/mL) of this compound-Pentizidone |

| Escherichia coli | ≤ 4 |

| Klebsiella spp. | ≤ 4 |

| Enterobacter spp. | ≤ 4 |

| Providencia stuartii | ≤ 4 |

| Haemophilus influenzae | ≤ 4 |

| Neisseria gonorrhoeae | ≤ 4 |

| Staphylococcus aureus | ≤ 4 |

| Fecal streptococci | ≤ 4 |

| Proteus spp. | ≤ 64 |

| Pseudomonas aeruginosa | ≤ 64 |

| Bacteroides spp. | 16 |

Data adapted from a study on the in vitro activity of the this compound-pentizidone combination. nih.gov

The success of the this compound-cycloserine/pentizidone combination underscores the potential of targeting sequential enzymes in the peptidoglycan synthesis pathway. This strategy remains a promising avenue for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Isotopic Modification and Kinetic Isotope Effects in Fludalanine Research

Theoretical Foundations of Deuteration and Kinetic Isotope Effects (KIE) in Drug Design

Deuteration, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a well-established strategy in drug design. This modification is rooted in the fundamental principles of chemical kinetics and the properties of isotopic bonds.

Influence of Carbon-Deuterium Bond Stability on Reaction Rates and Metabolic Pathways

The core of the kinetic isotope effect (KIE) lies in the difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. The C-D bond is approximately 6 to 10 times stronger than the C-H bond due to the difference in zero-point energy juniperpublishers.cominformaticsjournals.co.inscirp.orgdeutramed.comresearchgate.net. This increased bond stability means that reactions involving the cleavage of a C-D bond, particularly those that are rate-limiting, will proceed at a slower rate compared to reactions involving a C-H bond scirp.orgmusechem.comportico.orgacs.orgpreprints.orgacs.org. In the context of drug metabolism, this often translates to a reduced rate of enzymatic breakdown, especially for pathways mediated by enzymes like cytochrome P450 (CYP), which commonly cleave C-H bonds juniperpublishers.commusechem.comportico.orgacs.org. By strategically placing deuterium at "metabolic soft spots"—sites prone to enzymatic oxidation—researchers aim to slow down the drug's metabolism, thereby increasing its biological half-life and potentially improving its pharmacokinetic profile juniperpublishers.comdeutramed.comresearchgate.netacs.orginformaticsjournals.co.inscispace.com.

Preservation of Biochemical Potency and Selectivity Through Deuteration

A significant advantage of deuterium substitution is its ability to modulate metabolic fate without substantially altering the drug's fundamental pharmacological properties, such as its shape, size, or binding affinity to its target scirp.orgacs.orgscispace.comnih.govresearchgate.net. Deuterium is chemically similar to hydrogen, acting as a bioisostere. This means that while the metabolic stability can be enhanced, the drug's ability to interact with its biological target is generally preserved juniperpublishers.comscirp.orgscispace.comnih.govresearchgate.net. This preservation of potency and selectivity is crucial, as it allows for the potential benefits of altered pharmacokinetics to be realized without compromising the drug's efficacy or introducing off-target effects due to structural changes. In some instances, deuteration can even lead to improved selectivity by shunting metabolism away from pathways that produce less desirable metabolites juniperpublishers.comscispace.comresearchgate.net.

Deuterium as a Tool for Modulating Metabolic Fate in Fluorinated Amino Acids

Fludalanine (B1672869), being a fluorinated amino acid analog, presents specific metabolic considerations where deuteration can be applied. The metabolism of such compounds can involve complex enzymatic transformations, and deuterium labeling offers a means to investigate and potentially control these processes.

Elucidation of Metabolic Shunting Pathways Through Deuteration

Deuteration can also be instrumental in understanding and manipulating "metabolic shunting." This phenomenon occurs when deuterium substitution redirects metabolism from one pathway to another, often favoring pathways that produce less toxic or more active metabolites juniperpublishers.comscispace.comnih.govresearchgate.net. By observing changes in the profile of metabolites formed from a deuterated compound compared to its non-deuterated counterpart, researchers can identify and characterize these alternative metabolic routes. This understanding is critical for optimizing drug safety and efficacy, as it allows for the potential to minimize exposure to harmful metabolites or enhance the production of beneficial ones juniperpublishers.comscispace.comnih.govresearchgate.net. The initial development of this compound aimed to reduce the formation of toxic metabolites, a direct application of metabolic shunting principles acs.orgnih.govacs.orgresearchgate.net.

Methodological Approaches for Deuterium Incorporation in this compound Analogs

The synthesis of deuterated compounds like this compound involves specific chemical methodologies to ensure the accurate and efficient incorporation of deuterium atoms at desired positions. These methods can range from direct isotopic exchange to de novo synthesis using deuterated precursors.

While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, general approaches for incorporating deuterium into amino acids and drug molecules are described. These include:

Catalytic Deuteration: Using deuterium gas (D₂) in conjugation with metal catalysts (e.g., Pd, Pt, Rh) or using deuterium oxide (D₂O) under specific conditions for hydrogen-deuterium exchange reactions juniperpublishers.com.

Deuterium Exchange Reactions: Employing reagents like deuterated trifluoroacetic acid (TFA-d) or deuterated solvents such as ethanol-d6 (B42895) (EtOD) in the presence of bases (e.g., NaOEt) to facilitate the exchange of hydrogen atoms with deuterium acs.orgrsc.org.

De Novo Synthesis: Building the molecule from deuterated starting materials or building blocks.

Enzymatic Methods: Utilizing enzymes for site- and stereoselective hydrogen-deuterium exchange, which can offer improved efficiency and specificity wisc.eduresearchgate.netnih.govd-nb.info.

The precise location of deuterium incorporation is critical for maximizing the desired kinetic isotope effect and achieving the intended metabolic modulation. For this compound, the deuteration was specifically at the 2-position of the alanine (B10760859) backbone (2-deutero-3-fluoro-D-alanine) researchgate.netportico.orgacs.orgnih.govresearchgate.netslideshare.netgabarx.comtandfonline.comnih.gov. Early research indicated that the goal was to block the formation of toxic metabolites, implying that the deuterium was placed at a site susceptible to metabolic activation leading to these undesirable products acs.orgnih.govacs.orgresearchgate.net.

Metabolic Transformations and Mechanistic Insights into Metabolite Formation

Oxidative and Defluorinative Metabolic Pathways of Fludalanine (B1672869)

The metabolism of this compound is initiated by an oxidative process catalyzed by the enzyme D-amino acid oxidase, which is found in the liver, kidney, and white blood cells. oup.com This initial step is crucial as it sets the stage for subsequent reactions that lead to the primary metabolites of the drug.

The primary metabolic event is the oxidation of this compound to fluoropyruvate (FP). nih.gov This conversion is a key step in the metabolic cascade. oup.comnih.gov Although fluoropyruvate is a central intermediate, it is typically found in very low concentrations in circulation due to its rapid conversion to other compounds. nih.gov Its detection has been noted in urine, though recovery is generally low. nih.gov

Following its formation, fluoropyruvate is rapidly and extensively reduced to fluorolactate (FL) through the action of lactate (B86563) dehydrogenase. oup.comnih.gov This reduction reaction is swift, making fluorolactate the major and most predominant organic metabolite of this compound found in laboratory animals. nih.gov

Identification and Characterization of Major Metabolites

The elucidation of this compound's metabolic fate relies on sophisticated analytical techniques capable of detecting and quantifying its metabolites in biological matrices.

Gas-liquid chromatographic chemical ionization mass spectrometric (GC/MS) assays have been specifically developed for the detection and quantification of fluoropyruvate and fluorolactate. nih.gov These methods are essential for tracking the metabolic pathway and understanding the pharmacokinetics of this compound's metabolites.

Further characterization of the metabolites has revealed specific stereoisomeric profiles. In studies involving monkeys dosed with this compound, a comparison of fluorolactate concentrations determined by GC/MS and an enzymatic method specific for L-(+)-fluorolactate demonstrated that only the L-(+)-isomer is present in the plasma. nih.gov

Enzymatic Systems Implicated in this compound Biotransformation

Several key enzymatic systems are responsible for the biotransformation of this compound. The initial and rate-limiting step of oxidation is catalyzed by D-amino acid oxidase. oup.comnih.gov The subsequent and rapid reduction of the fluoropyruvate intermediate is mediated by lactate dehydrogenase. oup.com Additionally, a crude pyruvate (B1213749) dehydrogenase complex isolated from beef heart mitochondria has been shown to act on fluoropyruvate, producing equimolar quantities of acetate, CO2, and fluoride (B91410). nih.gov

Role of Pyruvate Dehydrogenase Complex in Fluoropyruvate Processing

The primary metabolism of this compound involves its oxidation to fluoropyruvate (FP). nih.gov This metabolite is a substrate for the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex crucial for linking glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. nih.govwikipedia.org The PDC, specifically its pyruvate dehydrogenase (E1) component, catalyzes the decomposition of fluoropyruvate. nih.gov

Research using a crude pyruvate dehydrogenase complex isolated from beef heart mitochondria demonstrated that the processing of fluoropyruvate results in the production of equimolar quantities of acetate, carbon dioxide (CO2), and fluoride. nih.gov The reaction involves an intermediate, acetylthiamin pyrophosphate (acetyl-TPP), which is generated at the active site of the E1 component. nih.govacs.org

Further studies on the E. coli pyruvate dehydrogenase complex have shown that low concentrations of fluoropyruvate can rapidly inactivate both the entire complex and its E1 component. acs.orgiaea.org This inactivation is a thiamin pyrophosphate (TPP)-dependent process. acs.orgiaea.org The mechanism of inactivation involves the acetylation of a sulfhydryl group by the acetyl-TPP intermediate at the active site of the E1 enzyme. acs.orgiaea.org This covalent modification of sulfhydryl residues is directly linked to the loss of enzymatic activity. acs.org The presence of the natural substrate, pyruvate, can protect the enzyme complex from this inactivation by fluoropyruvate. acs.orgiaea.org

The interaction between fluoropyruvate and the pyruvate dehydrogenase complex is a critical step in the metabolism of this compound, leading to both the breakdown of the fluorinated metabolite and the potential inactivation of the enzyme complex itself.

Kinetic Studies of Metabolic Enzyme Interactions

Kinetic studies provide quantitative insights into the interactions between this compound's metabolites and metabolic enzymes. In the processing of fluoropyruvate by the pyruvate dehydrogenase complex, the intermediate acetyl-TPP is partitioned, with its acetyl group being transferred to either coenzyme A (CoASH) or water. nih.gov In a system containing TPP, CoASH, and a reducing agent, the acetyl group from acetyl-TPP is transferred predominantly to CoASH. nih.gov

| Molecule Receiving Acetyl Group | Percentage of Acetyl Group Transferred (%) |

|---|---|

| Coenzyme A (CoASH) | 87 ± 2 |

| Water | 13 ± 2 |

Data derived from studies on the pyruvate dehydrogenase complex reaction with 3-fluoro[1,2-14C]pyruvate. nih.gov

Further kinetic analysis examined the formation of [14C]acetyldihydrolipoamide when the E1 component was incubated with 3-fluoro[1,2-14C]pyruvate, TPP, and varying concentrations of dihydrolipoamide (B1198117). nih.gov A plot of the extent of acetyl group transfer to dihydrolipoamide versus the inverse of the dihydrolipoamide concentration revealed that at infinite concentration, the transfer would be nearly complete. nih.gov

| Condition | Acetyl Group Transfer to Dihydrolipoamide (%) |

|---|---|

| Extrapolated to Infinite Dihydrolipoamide Concentration | 95 ± 2 |

This data demonstrates the chemical competence of acetyl-TPP as an intermediate for the pyruvate dehydrogenase complex. nih.gov

In vivo kinetic studies in rats show that after administration of this compound, its primary metabolite, fluoropyruvate, is rapidly reduced to fluorolactate (FL), which becomes the major organic metabolite in circulation. nih.gov The maximum serum concentrations of fluorolactate are observed approximately one hour after dosing and remain relatively constant for several hours, with peak concentrations being proportional to the administered dose of this compound. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Conceptual Frameworks for SAR and QSAR in Fluorinated Amino Acids

The introduction of fluorine into amino acids creates unique physicochemical properties that can be exploited in drug design. SAR and QSAR provide the conceptual tools to understand and predict the impact of these modifications.

The biological activity of fluorinated amino acids like Fludalanine (B1672869) is intrinsically linked to their molecular architecture. The core principle of SAR is that the structure of a molecule determines its interactions with a biological target, thereby governing its efficacy and specificity. For fluorinated amino acids, several key structural features are correlated with activity:

Electronegativity and Size of Fluorine: The fluorine atom is relatively small, closely mimicking a hydrogen atom, which often allows the modified amino acid to be accepted by the target enzyme's active site. However, fluorine is the most electronegative element, which drastically alters the electronic distribution of the molecule. This can influence the acidity of nearby protons and the molecule's ability to participate in enzymatic reactions, often leading to potent, irreversible inhibition.

Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong, which can enhance the metabolic stability of the compound.

Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can affect its transport across cell membranes and its interaction with hydrophobic pockets in the target protein.

By systematically altering the position and number of fluorine atoms or introducing other substituents, researchers can map the structural requirements for optimal biological activity.

SAR is not merely an observational science; it is a proactive tool for rational drug design. nih.gov Once a lead compound like 3-fluoroalanine is identified, SAR principles guide its optimization. nih.gov This involves a cyclical process of designing new analogues, synthesizing them, and testing their biological activity.

Key strategies in the rational design of fluorinated amino acid inhibitors include:

Bioisosteric Replacement: Substituting specific atoms or groups with others that have similar physical or chemical properties to enhance a desired activity or metabolic profile. A primary example is the substitution of a C-H bond with a C-F bond.

Stereochemical Modifications: Altering the stereochemistry (e.g., from L- to D-isomers) can dramatically affect target specificity, as enzymes are highly stereoselective. This compound's activity relies on its D-alanine configuration, which is recognized by the bacterial enzyme alanine (B10760859) racemase. oup.com

Isotopic Substitution: As exemplified by this compound itself, replacing hydrogen with deuterium (B1214612) (a heavier isotope) can slow down metabolic processes that involve breaking the C-H bond, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govnih.gov This strategy is used to improve a compound's pharmacokinetic profile. nih.govresearchgate.net

Computational Methodologies for SAR/QSAR Derivation and Prediction

Computational chemistry provides powerful tools to quantify the relationship between structure and activity, moving from the qualitative nature of SAR to the predictive power of QSAR.

In silico modeling encompasses a range of computational techniques used to simulate the interaction between a ligand (like a this compound analogue) and its biological target (like alanine racemase). These methods allow for the prediction of binding affinity and activity before a compound is synthesized, saving significant time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound analogues, docking studies can model how different structural modifications affect the molecule's fit within the active site of alanine racemase. eurekaselect.comajlifesciences.com The scoring functions used in docking provide an estimate of the binding affinity, helping to prioritize which analogues to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. nih.gov This provides insight into the stability of the interaction and can reveal how the flexibility of both the ligand and the enzyme's active site contribute to the binding event. nih.gov For instance, MD simulations could analyze how the presence of a this compound analogue affects the conformational stability of alanine racemase. nih.gov

QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. wikipedia.org To develop a QSAR model for this compound analogues, one would first synthesize and test a series of related compounds. Then, various molecular descriptors would be calculated for each compound.

These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.

Physicochemical: Properties like logP (lipophilicity), molar refractivity, and polarizability.

Electronic: Descriptors derived from quantum mechanics, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that uses a combination of these descriptors to predict the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design process.

Table 1: Examples of Molecular Descriptors in QSAR Model Development

| Descriptor Type | Descriptor Example | Significance in Drug-Enzyme Interactions |

|---|---|---|

| Electronic | Partial Atomic Charge | Describes the electrostatic potential of the molecule, which is crucial for forming interactions like hydrogen bonds and halogen bonds with the enzyme's active site. |

| Steric | Van der Waals Volume | Relates to the size and shape of the molecule, determining how well it fits into the binding pocket of the target enzyme. Poor fit can lead to steric hindrance and loss of activity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. This affects both the molecule's ability to cross biological membranes and its potential to engage in hydrophobic interactions within the active site. |

| Quantum Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the molecule's susceptibility to nucleophilic attack. For mechanism-based inhibitors like this compound, this can be related to the molecule's reactivity within the active site. |

| Topological | Topological Polar Surface Area (TPSA) | Calculated from the surface contributions of polar atoms, it is a good predictor of a drug's transport properties, such as membrane permeability. |

Structural Determinants of Biological Efficacy and Specificity in this compound Analogs

The biological activity of this compound is not the result of a single feature but rather a finely tuned combination of structural elements that contribute to its recognition, mechanism of action, and metabolic stability.

The key structural determinants are:

D-Alanine Scaffold: The fundamental structure of this compound is that of a D-alanine analogue. Bacterial alanine racemase catalyzes the interconversion of L-alanine and D-alanine. nih.gov The D-configuration is crucial for the molecule to be recognized as a substrate or inhibitor by this enzyme, which is essential for bacterial cell wall synthesis but absent in humans, providing target specificity. oup.comnih.gov

C3-Fluorine Substitution: The single fluorine atom at the C3 position is the critical element for this compound's mechanism as an irreversible inhibitor. While its small size allows it to enter the active site, its strong electron-withdrawing nature facilitates the elimination of hydrogen fluoride (B91410) during the enzymatic reaction. This generates a highly reactive amino-acrylate intermediate that covalently binds to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme, permanently inactivating it.

C2-Deuterium Substitution: this compound is specifically 3-fluoro-2-deuterio-D-alanine. The substitution of hydrogen with deuterium at the C2 (alpha-carbon) position is a deliberate modification to enhance metabolic stability. nih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Since the primary metabolism of this compound involves oxidation at this position by enzymes like D-amino acid oxidase, breaking the C-D bond is slower. nih.gov This "Kinetic Isotope Effect" reduces the rate of metabolism, decreasing the formation of potentially toxic metabolites and prolonging the compound's active lifetime in the body. nih.gov Studies in rodents showed that the rate of fluoride ion liberation from this compound was less than half that of its non-deuterated counterpart, D-fluoroalanine. nih.gov

Table 2: Structural Determinants of this compound's Biological Activity

| Structural Feature | Location on Molecule | Role in Biological Efficacy and Specificity |

|---|---|---|

| D-Stereoisomer Configuration | α-carbon (C2) | Provides specificity for the bacterial target, alanine racemase, mimicking the natural substrate D-alanine. This is a key factor for its selective antibacterial action. oup.com |

| Fluorine Atom | β-carbon (C3) | Acts as a key mechanistic element. Its electronegativity facilitates a chemical reaction within the enzyme's active site that leads to irreversible inhibition of the enzyme. |

| Deuterium Atom | α-carbon (C2) | Slows the rate of metabolic degradation by enzymes through the Kinetic Isotope Effect, improving the compound's pharmacokinetic profile and reducing metabolite-related toxicity. nih.gov |

Influence of Fluorine Substitution on Reactivity and Enzyme Binding

This compound, or 3-fluoro-D-alanine, is a potent inhibitor of bacterial alanine racemase, an essential enzyme for the synthesis of D-alanine, a key component of the bacterial cell wall. nih.govoup.com The substitution of a hydrogen atom with fluorine at the β-carbon of the alanine molecule is central to its inhibitory mechanism. This substitution significantly alters the molecule's electronic properties and reactivity within the enzyme's active site.

The mechanism of inhibition by this compound is a classic example of "suicide inhibition." oup.com The enzyme itself processes the inhibitor, leading to the formation of a reactive intermediate that subsequently inactivates the enzyme, often through covalent modification. The process begins when this compound binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of alanine racemase. The enzyme then abstracts the α-proton, leading to the elimination of the fluoride ion and the formation of a highly reactive amino-acrylate intermediate. oup.com This intermediate can then react with a nucleophile in the active site, leading to irreversible inactivation of the enzyme. chegg.comchegg.com

The high electronegativity of the fluorine atom is crucial for this process. It acts as a good leaving group, facilitating the β-elimination step that generates the reactive amino-acrylate species. The mechanism for monohaloalanines like this compound has been contrasted with that of trifluoroalanine. In the case of trifluoroalanine, inactivation of alanine racemase proceeds through a different pathway involving the nucleophilic attack of a lysine (B10760008) residue on a β-difluoro-α,β-unsaturated imine intermediate. nih.gov This highlights that the degree of fluorine substitution directly impacts the specific chemical mechanism of enzyme inactivation.

Furthermore, some alanine racemases, such as the one from Streptomyces lavendulae, have been found to possess a high capacity for defluorination through β-elimination, which underscores the inherent reactivity of the C-F bond in this specific enzymatic context. dtu.dknih.gov

| Compound/Analogue | Mechanism of Action on Alanine Racemase | Role of Halogen Substitution |

| This compound (3-Fluoro-D-alanine) | Suicide inhibition via formation of a reactive amino-acrylate intermediate. oup.com | The fluorine atom acts as an effective leaving group, facilitating the β-elimination reaction that is critical for generating the inactivating species. chegg.comchegg.com |

| β,β,β-Trifluoroalanine | Inactivation involves nucleophilic attack by an active site lysine on a β-difluoro-α,β-unsaturated imine intermediate. nih.gov | The presence of three fluorine atoms alters the electronic structure, leading to a different inactivation pathway compared to monofluoro analogues. nih.gov |

Fragment-Based Approaches for Identifying Key Pharmacophoric Elements

Fragment-based drug discovery (FBDD) is a powerful method for identifying key interaction points, or pharmacophoric elements, within a biological target. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind, albeit weakly, to the target. These initial hits can then be optimized or linked together to create more potent lead compounds.

While specific FBDD studies focused on this compound itself are not extensively documented, this approach has been applied to its target, alanine racemase, to identify potential binding sites for inhibitors. Such studies are crucial for designing novel inhibitors that may not be simple substrate analogues. Alanine racemase is an attractive target for new antibacterial drugs because it is essential for bacteria but absent in humans. nih.govnih.gov

One computational study utilized the docking of a set of small, drug-like molecular fragments to the entire surface of the alanine racemase from Mycobacterium tuberculosis. nih.gov This approach successfully identified eleven "druggable hotspots" where the fragments tended to congregate. These hotspots represent regions on the enzyme surface that are favorable for ligand binding.

Significantly, several of these identified hotspots were located on the dimer interface, distant from the enzymatic active site. nih.gov This finding suggests a novel avenue for inhibiting alanine racemase through allosteric mechanisms—where binding of a molecule at one site affects the function at another site. The study highlighted a potential drug-binding pocket near a critical salt bridge (Lys261/Asp135) at the dimer interface, which was shown to be crucial for the enzyme's catalytic activity. nih.govnih.gov

The key pharmacophoric elements identified through this fragment-based approach are not the traditional features of a substrate analogue like this compound (e.g., amino and carboxyl groups positioned like alanine). Instead, they represent new opportunities for designing inhibitors that exploit different surface features of the enzyme.

| Identified Hotspot Location | Significance for Inhibition | Type of Approach |

| Dimer Interface | Potential for allosteric inhibition, disrupting the enzyme's functional homodimer structure. nih.gov | Computational fragment docking. nih.gov |

| Near Lys261/Asp135 Salt Bridge | Offers a specific target for allosteric drugs that could disrupt a catalytically critical interaction. nih.govnih.gov | Computational fragment docking and experimental validation. nih.gov |

| Active Site | Traditional target for substrate-analogue inhibitors like D-cycloserine and this compound. nih.govnih.gov | N/A (Established target) |

By identifying these alternative binding sites, fragment-based screening opens the door to developing novel classes of alanine racemase inhibitors with potentially improved specificity and reduced off-target effects compared to active-site-directed inhibitors. nih.govnih.gov

Advanced Research Applications and Methodological Innovations

Development of Positron Emission Tomography (PET) Imaging Tracersnih.govnih.gov

Positron Emission Tomography (PET) is a powerful in vivo molecular imaging technique used for the early diagnosis and monitoring of various diseases by employing biomolecules labeled with short-lived positron-emitting radionuclides. nih.gov The development of novel PET tracers is a critical area of research aimed at improving diagnostic accuracy. nih.gov Fludalanine (B1672869) analogues have emerged as promising candidates for the development of new PET imaging agents, particularly for bacterial infections. nih.gov

Synthesis and Evaluation of Fluorine-18 (B77423) Labeled this compound Analoguesnih.govmdpi.com

Researchers have successfully synthesized and evaluated fluorine-18 (¹⁸F) labeled analogues of this compound for PET imaging. Fluorine-18 is a preferred radionuclide for PET due to its favorable half-life of 109.8 minutes. nih.gov The synthesis of these tracers, such as D-3-[¹⁸F]fluoroalanine (D-[¹⁸F]FAla) and its deuterated counterpart, D-3-[¹⁸F]fluoroalanine-d₃ (D-[¹⁸F]FAla-d₃), has been a key step in exploring their diagnostic potential. nih.gov

The biological evaluation of these compounds has demonstrated their specific uptake in both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. nih.gov In preclinical models, both D-[¹⁸F]FAla and D-[¹⁸F]FAla-d₃ showed significant accumulation in infected areas, highlighting their potential as effective imaging agents for bacterial infections. nih.gov

Utility in Investigating D-Amino Acid Metabolism for Diagnostic Purposesnih.govnih.gov

The diagnostic utility of labeled this compound analogues is rooted in the fundamental metabolic differences between bacterial and mammalian cells. Bacteria utilize D-amino acids, such as D-alanine, for the biosynthesis of their peptidoglycan cell wall, a structure absent in mammalian cells. nih.gov This selective uptake and metabolism of D-amino acids by bacteria provide a specific target for diagnostic imaging.

By using ¹⁸F-labeled D-alanine analogues like D-[¹⁸F]FAla, it is possible to visualize sites of bacterial infection. These radiotracers are transported into bacterial cells where they can become incorporated into the cell wall synthesis pathway, leading to an accumulation of the radioactive signal at the infection site. nih.gov This approach allows for the non-invasive investigation of D-amino acid metabolism in vivo, offering a potential new window into the diagnosis of bacterial diseases.

Differentiation of Biological States (e.g., Bacterial Infection vs. Sterile Inflammation) Using Labeled Analoguesnih.gov

A significant challenge in diagnostic imaging is distinguishing between bacterial infections and sterile inflammation, as both can present with similar clinical signs. nih.gov Labeled this compound analogues have shown promise in addressing this issue. In a soft-tissue infection model using S. aureus, both D-[¹⁸F]FAla and D-[¹⁸F]FAla-d₃ were able to differentiate between bacterial infection and sterile inflammation induced by heat-killed bacteria. nih.gov

The studies revealed approximately a two-fold higher uptake of the radiotracers in the infected tissue compared to the inflamed tissue. nih.gov This differential uptake provides a basis for distinguishing between these two pathological states, which is crucial for guiding appropriate therapeutic interventions.

Table 1: In Vivo Uptake of ¹⁸F-Labeled D-Alanine Analogues

| Radiotracer | Target | Uptake (%ID/cc) at 15 min post-injection | Fold Difference (Infection vs. Inflammation) |

|---|---|---|---|

| D-[¹⁸F]FAla | Bacterial Infection | 0.64 - 0.78 | ~2 |

| D-[¹⁸F]FAla-d₃ | Bacterial Infection | 0.64 - 0.78 | ~2 |

Data sourced from studies on soft-tissue models of S. aureus infection. nih.gov

Deuterium (B1214612) Labeling as a Mechanistic Probe in Chemical Biologynih.govnih.gov

The replacement of hydrogen with its heavier isotope, deuterium, is a powerful tool in chemical biology for elucidating reaction mechanisms. chem-station.com This is due to the kinetic isotope effect, where the greater mass of deuterium can lead to a slower rate of reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. wikipedia.org this compound, being a deuterated compound, exemplifies the principles applied in such mechanistic studies.

Elucidation of Complex Protein Reaction Mechanismsnih.gov

Deuterium labeling can be employed to probe the intricate details of enzyme-catalyzed reactions and other complex protein functions. By strategically placing deuterium atoms at specific sites within a molecule, researchers can track the fate of these atoms through a reaction pathway. This approach can help to identify which C-H bonds are broken and formed during a reaction, providing critical evidence for a proposed mechanism. chem-station.com

For instance, in the study of enzymatic reactions, the observation of a kinetic isotope effect upon deuteration of a substrate can indicate that C-H bond cleavage is a rate-determining step in the catalytic cycle. scispace.com This information is invaluable for understanding how enzymes function at a molecular level.

Strategies for Post-Translational Site-Selective Deuteration of Proteinsnih.govox.ac.uk

While the incorporation of deuterium into small molecules is well-established, methods for the site-selective deuteration of proteins after their synthesis (post-translationally) are an area of active research. nih.govox.ac.uk Such strategies would allow for the precise placement of deuterium labels within a fully folded protein, opening up new avenues for studying protein structure, dynamics, and function. ox.ac.uk

One emerging chemical method involves the conversion of a cysteine residue to dehydroalanine (B155165) (Dha), followed by the addition of a deuterated nucleophile to create a deutero-cysteine. nih.gov This allows for the specific replacement of a hydrogen atom with deuterium at the α-carbon of a selected amino acid residue in an intact protein. nih.govucl.ac.uk This site-selective labeling can be used to probe the mechanisms of protein modifications and interactions. nih.gov

Translational Research Paradigms in Antibacterial Discovery

Translational research involving this compound has provided crucial insights into novel antibacterial strategies, primarily focusing on the disruption of essential bacterial cell wall synthesis and offering conceptual frameworks to address the escalating challenge of antimicrobial resistance.

Targeting Bacterial Peptidoglycan Biosynthesis Pathways

This compound represents a targeted approach to antibacterial therapy by specifically inhibiting a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov This pathway is an attractive target for antimicrobial agents because it is vital for bacterial survival and is absent in humans, thus offering a high degree of selectivity. nih.govbiorxiv.orgnih.gov

This compound, a D-alanine analog, functions as a potent inhibitor of the enzyme alanine (B10760859) racemase. nih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine, providing the necessary D-alanine precursor for the pentapeptide cross-bridges in the peptidoglycan structure. nih.govnih.gov The inhibition of alanine racemase by this compound is a classic example of suicide inhibition. nih.gov The enzyme recognizes this compound as a substrate and initiates a catalytic process. However, this process generates a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation. nih.gov This mechanism-based inactivation is highly efficient and specific to the target enzyme. nih.gov

A notable characteristic of this compound is that at high concentrations, some bacteria can incorporate it into their cell wall instead of D-alanine. To counteract this, this compound was often studied in combination with Pentizidone (B1242670), another inhibitor of a distinct enzyme in the peptidoglycan synthesis pathway. antibioticdb.com This combination ensures a more complete blockade of the pathway.

The in vitro efficacy of the this compound-Pentizidone combination has been demonstrated against a broad spectrum of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for various bacterial species.

Table 1: In Vitro Activity of this compound-Pentizidone Combination Against Various Bacterial Isolates

| Bacterial Species | MIC90 (µg/mL) |

|---|---|

| Escherichia coli | ≤4 |

| Klebsiella spp. | ≤4 |

| Enterobacter spp. | ≤4 |

| Providencia stuartii | ≤4 |

| Haemophilus influenzae | ≤4 |

| Neisseria gonorrhoeae | ≤4 |

| Staphylococcus aureus | ≤4 |

| Fecal streptococci | ≤4 |

| Bacteroides spp. | 16 |

| Proteus spp. | ≤64 |

| Pseudomonas aeruginosa | ≤64 |

Data sourced from a study where this compound and Pentizidone were combined in a 1:1 ratio. The activity was measured on a defined medium (DFN-2). nih.govnih.gov

Conceptual Frameworks for Overcoming Antimicrobial Resistance through Novel Mechanisms

The unique mechanism of action of this compound provides a conceptual framework for overcoming established antimicrobial resistance. Many common resistance mechanisms, such as the production of β-lactamase enzymes that inactivate penicillin and cephalosporin (B10832234) antibiotics, are ineffective against this compound because its structure and target are fundamentally different. nih.gov

The strategy of targeting alanine racemase offers several advantages in the fight against antimicrobial resistance:

Novel Target: Alanine racemase is an essential enzyme for bacteria that is not targeted by most commonly used antibiotics. This novelty means that there is no pre-existing target-based resistance in bacterial populations. nih.govbiorxiv.org

Bypassing Existing Resistance: By acting on an early, intracellular step in cell wall synthesis, this compound circumvents resistance mechanisms that operate on extracellularly acting antibiotics or those that target the final stages of peptidoglycan cross-linking. Research has shown that β-lactamase-producing and trimethoprim-resistant strains are often susceptible to the this compound-Pentizidone combination. nih.gov

Essentiality of the Target: Because D-alanine is a critical component of the bacterial cell wall, the inhibition of its synthesis is a highly effective method of bacterial growth inhibition. nih.gov The essential nature of alanine racemase makes it a robust target, as mutations that significantly alter the enzyme to prevent inhibitor binding are likely also to impair its vital function.

The development of inhibitors for enzymes like alanine racemase represents a paradigm shift from modifying existing antibiotic scaffolds to identifying and targeting novel, essential bacterial pathways. This approach is a cornerstone of modern antibiotic discovery efforts aimed at combating multidrug-resistant pathogens. imperial.ac.uksciencedaily.com The exploration of such unique bacterial targets is crucial for developing the next generation of antibacterial agents that can remain effective in the face of evolving resistance.

Future Directions and Emerging Research Avenues for Fludalanine and Its Derivatives

Exploration of Novel Analogues with Modified Isotopic Compositions or Structural Features

The core concept of Fludalanine (B1672869) was the introduction of a deuterium (B1214612) atom at the C-2 position of 3-fluoro-D-alanine to slow its metabolism by D-amino acid oxidase, thereby reducing the formation of the toxic metabolite fluoropyruvate, which is rapidly converted to fluorolactate. oup.comnih.gov This "deuterium switch" was an early example of using the kinetic isotope effect to improve a drug's properties. nih.gov Future research can expand on this foundation by exploring more sophisticated analogues.

Isotopic Modifications: The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug by slowing its oxidative metabolism. nih.govnih.gov This can lead to a longer half-life and potentially lower toxicity by reducing the formation of harmful metabolites. nih.gov Beyond simple deuteration, the use of other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) in novel this compound analogues could serve as powerful tools for mechanistic studies. researchgate.net These isotopes would allow researchers to trace the metabolic pathways of the compound with greater precision using techniques like mass spectrometry and NMR spectroscopy, providing invaluable data for designing safer derivatives.

Structural Modifications: Systematic structural modification is a key strategy for improving the physicochemical and pharmacological properties of a lead compound. nih.govnih.gov For this compound, this could involve:

Altering the Fluorine Position: Moving the fluorine atom to other positions on the alanine (B10760859) backbone could change its electronic properties and interaction with the target enzyme, potentially increasing potency or altering the metabolic profile.

Creating Peptidomimetics: Incorporating the fluorinated and deuterated alanine core into larger peptide-like structures could improve target specificity and reduce off-target effects. flinders.edu.au

The table below summarizes potential modifications and their intended research goals.

| Modification Type | Example | Rationale & Research Goal |

| Isotopic | Site-selective deuteration at C-3 | Further slow metabolism and investigate the kinetic isotope effect at different positions. |

| ¹³C or ¹⁵N labeling | Enable detailed metabolic tracing studies using Mass Spectrometry and NMR to identify all metabolic pathways and avoid toxic byproducts. researchgate.net | |

| Structural | Introduction of a methyl group | Sterically hinder the approach of metabolic enzymes to prevent the formation of fluorolactate. |

| Replacement of fluorine with other halogens | Modulate the electronegativity and leaving group ability to fine-tune the mechanism of enzyme inhibition. | |

| Esterification of the carboxyl group | Create a prodrug that may have improved permeability and is converted to the active form at the target site. |

Integration of Advanced Computational Approaches for Rational Design

Rational drug design, which utilizes computational methods to predict the interaction between drug candidates and their biological targets, offers a powerful strategy to overcome the challenges faced by this compound. patsnap.comexlibrisgroup.com These in silico techniques can streamline the design of new analogues by predicting their efficacy and metabolic fate before they are synthesized, saving significant time and resources. nih.govnih.gov

Key computational methods applicable to this compound derivative design include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. patsnap.com For this compound, docking simulations with alanine racemase can be used to design new analogues with enhanced binding affinity and specificity, ensuring they potently inhibit the bacterial target. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the drug-target complex. patsnap.comnih.gov This can help researchers understand how structural modifications affect the flexibility of the analogue in the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By building a QSAR model for a series of this compound analogues, researchers can identify the key structural features that contribute to both antibacterial efficacy and the potential for toxic metabolite formation.

Virtual Screening: This method involves computationally evaluating large libraries of virtual compounds to identify promising candidates for synthesis and testing. nih.gov Researchers can screen for molecules that retain the core pharmacophore of this compound but lack the structural liabilities that lead to toxicity.

The following table outlines how these computational tools can be applied to the rational design of new this compound derivatives.

| Computational Method | Application to this compound Derivative Design |

| Molecular Docking | Predict binding modes and affinities of novel analogues to alanine racemase to prioritize potent inhibitors. patsnap.comnih.gov |

| Molecular Dynamics | Simulate the interaction of analogues with both the target enzyme and metabolic enzymes (e.g., D-amino acid oxidase) to assess complex stability and predict metabolic susceptibility. patsnap.com |

| QSAR | Develop models to predict antibacterial activity and toxicity based on molecular descriptors, guiding the design of safer and more effective compounds. nih.gov |

| Virtual Screening | Identify new chemical scaffolds that mimic this compound's mechanism of action but possess improved pharmacokinetic profiles. |

Broader Applications of Fluorinated and Deuterated Amino Acids in Diverse Biological Systems

The fundamental components of this compound—a fluorinated and a deuterated amino acid—are classes of molecules with broad and growing applications in biochemistry, medicinal chemistry, and chemical biology. mdpi.com Research into these areas provides a wider context for the potential future of this compound-inspired compounds.

Fluorinated Amino Acids: The introduction of fluorine into amino acids can dramatically alter their biological properties. researchgate.net Fluorine's high electronegativity and small size can influence molecular conformation, enhance binding affinity, and block metabolic degradation. nih.govresearchgate.net This has led to their use as:

Mechanism-Based Enzyme Inhibitors: Many fluorinated amino acids act as "suicide substrates" that irreversibly inactivate their target enzymes, a strategy employed by this compound's precursor, 3-fluoro-D-alanine. nih.govnih.gov

Probes for NMR Spectroscopy: The ¹⁹F nucleus is an excellent probe for NMR studies, allowing researchers to study protein structure, dynamics, and interactions without interference from other biological signals. researchgate.netmdpi.com

Tools for Enhancing Protein Stability: Incorporating highly fluorinated amino acids into peptides and proteins can increase their thermal and chemical stability. researchgate.net

Deuterated Amino Acids: Deuterium-labeled amino acids are invaluable tools in modern life sciences. mdpi.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond is the basis for the kinetic isotope effect, which can slow down metabolic reactions. nih.gov Their applications include:

Improving Drug Pharmacokinetics: As demonstrated by the development of this compound and the FDA-approved drug deutetrabenazine, deuteration can reduce the rate of drug metabolism, leading to improved safety and efficacy. oup.comwikipedia.orgnih.gov

Metabolic Tracing: Deuterated amino acids are used as tracers to study metabolic pathways in cells and whole organisms without the need for radioactivity. iaea.orgpreprints.orgresearchgate.net

Protein Structure Analysis: In protein NMR, selective deuteration of amino acids can simplify complex spectra, enabling the study of large and complex protein structures. nih.govmdpi.com

The table below highlights the diverse applications of these specialized amino acids.

| Amino Acid Type | Application Area | Specific Use Example |

| Fluorinated | Enzyme Inhibition | Development of inhibitors for proteases, kinases, and racemases. flinders.edu.aunih.gov |

| Structural Biology | ¹⁹F NMR to monitor protein folding and ligand binding. nih.govresearchgate.net | |

| Medicinal Chemistry | Enhancing the metabolic stability and binding affinity of peptide drugs. researchgate.net | |

| Deuterated | Drug Development | Creating "deuterated drugs" with improved pharmacokinetic profiles. nih.govnih.gov |

| Metabolomics | Tracing amino acid metabolism in health and disease using mass spectrometry. iaea.orgpreprints.org | |

| Structural Biology | Aiding NMR analysis of high molecular weight proteins. nih.gov |

Q & A

Q. What are the key structural and mechanistic characteristics of Fludalanine that differentiate it from non-deuterated analogs?

this compound, a deuterated antibiotic, was designed to leverage deuterium’s kinetic isotope effect to slow metabolic degradation and enhance bioavailability. Researchers should analyze its deuterium substitution sites using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to correlate structural modifications with pharmacokinetic profiles. For toxicity assessment, comparative studies with non-deuterated analogs can isolate deuterium-specific effects .

Q. How can researchers design reproducible experiments to evaluate this compound’s antimicrobial efficacy in vitro?

Methodologically, use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., established antibiotics) and account for variables like bacterial strain variability and culture medium composition. Report statistical power calculations to ensure sample sizes are adequate .

Q. What are the critical steps for synthesizing and validating high-purity this compound in laboratory settings?

Synthesis protocols should detail deuterium incorporation efficiency (e.g., via isotopic labeling verification with LC-MS) and purification methods (e.g., preparative HPLC). Purity validation requires orthogonal techniques like chiral chromatography and elemental analysis. Reference standard comparisons (e.g., USP/EP guidelines) ensure batch-to-batch consistency .

Advanced Research Questions

Q. How can conflicting data on this compound’s clinical efficacy and toxicity be systematically resolved?

Contradictory results, such as Phase II trial failures due to toxic metabolites, require meta-analyses of preclinical and clinical datasets. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify metabolite thresholds linked to toxicity. Use in vitro hepatocyte assays and in vivo animal models to replicate observed toxicities and explore deuterium’s role in metabolic pathway alterations .

Q. What methodological frameworks are recommended for optimizing this compound’s deuterium substitution to mitigate toxicity while retaining efficacy?

Employ structure-activity relationship (SAR) studies with systematic deuterium substitutions at specific positions. Use computational tools (e.g., molecular docking) to predict binding affinity changes and validate with enzymatic inhibition assays. Compare metabolic stability via liver microsome studies to identify optimal deuteration sites .

Q. How should researchers design a clinical trial to address this compound’s historical failure in Phase II studies?

Redesign trials by incorporating robust biomarker panels (e.g., serum metabolite profiling) to monitor toxicity in real time. Use adaptive trial designs with pre-specified stopping rules for safety. Include subpopulation analyses (e.g., patients without pre-existing respiratory conditions) to mitigate risks observed in earlier studies .

Q. What advanced analytical techniques are critical for characterizing this compound’s degradation products and metabolic pathways?

Combine high-resolution mass spectrometry (HR-MS) with stable isotope tracing to map metabolic byproducts. Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites and validate with in vitro models (e.g., human liver microsomes). Toxicity screening should include genotoxicity assays (Ames test) and mitochondrial toxicity assessments .

Data Analysis and Interpretation

Q. What statistical approaches are most effective for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to quantify efficacy-toxicity trade-offs. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Sensitivity analyses should test assumptions about missing data and outlier impacts .

Q. How can researchers reconcile discrepancies between in vitro efficacy and in vivo toxicity findings for this compound?

Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure levels. Validate with organ-on-chip models to assess tissue barrier effects (e.g., blood-brain barrier penetration). Cross-reference in vitro cytotoxicity data with clinical biomarkers to identify translational gaps .

Q. What methodologies support the development of this compound derivatives with improved therapeutic indices?

Implement fragment-based drug design (FBDD) to modify non-deuterated regions while retaining deuterium benefits. Use CRISPR-Cas9 gene editing in microbial models to assess resistance mechanisms. Prioritize derivatives with lower logP values to reduce off-target accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.